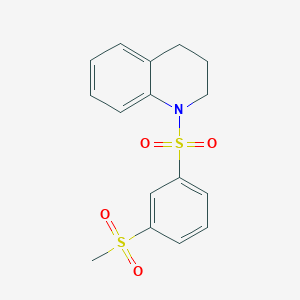

1-(3-methylsulfonylphenyl)sulfonyl-3,4-dihydro-2H-quinoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinoline derivatives, including compounds similar to 1-(3-methylsulfonylphenyl)sulfonyl-3,4-dihydro-2H-quinoline, often involves multi-component reactions and catalysis. For instance, the use of ethynyl ketene-S,S-acetals in a one-pot procedure with arylamines and aldehydes under mild conditions can yield quinoline derivatives through a sequence of arylimine formation, regiospecific aza-Diels-Alder (Povarov) reaction, and reductive amination (Yu‐Long Zhao et al., 2007). Another approach involves the iodine-promoted synthesis of 4-aryl-2-(arylsulfonyl)quinolones from quinoline-2-thiones and sodium sulfinates, showcasing a metal-free condition for C–S cross-coupling reactions (Guo-Chao Yang et al., 2020).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including sulfonated quinolines, is key to their chemical behavior and interactions. For example, the crystal structure of related compounds can provide insights into their stability, reactivity, and potential applications in various fields. An example includes the synthesis and characterization of quinoxalinone derivatives, which were analyzed using NMR, IR, and X-ray diffraction techniques to understand their structural properties (Xue-mei Li et al., 2006).

Chemical Reactions and Properties

The reactivity of this compound and similar compounds is a subject of significant interest. These compounds participate in various chemical reactions, such as the copper-catalyzed sulfonylation of activated alkenes with sulfonylhydrazides to produce sulfonated quinoline diones, demonstrating their versatility in forming new C–C and CO bonds (Shucheng Wang et al., 2016). Additionally, the synthesis of 2-aryl-3-sulfonyl substituted quinoline derivatives via a Cu(II)/Ag(I)-catalyzed cascade reaction illustrates the compound's ability to form new C-C, C-N, and C-S bonds in one step (Fei Wang et al., 2018).

作用机制

Target of Action

Similar compounds have been found to inhibit the sodium-hydrogen exchanger , which plays a crucial role in the pathophysiology of myocardial ischemia-reperfusion injury .

Mode of Action

Similar compounds like cariporide act as selective sodium-hydrogen antiporter inhibitors . During ischemia, the accumulation of hydrogen ions in the myocyte cytosol creates a proton gradient that promotes the efflux of hydrogen ions in exchange for the influx of sodium ions . This sodium buildup can secondarily activate the sodium-calcium exchanger to operate in the reverse mode, resulting in a net calcium accumulation in myocyte cytosol, which leads to dysfunction and cell death . By inhibiting sodium-hydrogen exchange, these compounds can prevent the accumulation of calcium in the cytosol, therefore reducing the infarct size .

Biochemical Pathways

The inhibition of the sodium-hydrogen exchanger can impact several biochemical pathways related to ion transport and cellular homeostasis .

Result of Action

The inhibition of the sodium-hydrogen exchanger can prevent the accumulation of calcium in the cytosol, therefore reducing the infarct size .

属性

IUPAC Name |

1-(3-methylsulfonylphenyl)sulfonyl-3,4-dihydro-2H-quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S2/c1-22(18,19)14-8-4-9-15(12-14)23(20,21)17-11-5-7-13-6-2-3-10-16(13)17/h2-4,6,8-10,12H,5,7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCHLTWITQOIHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-phenylamine](/img/structure/B2494192.png)

![[[5-(Dimethylamino)pyrazine-2-yl]methylene]malononitrile](/img/structure/B2494195.png)

![5-Tert-butyl 7-methyl 2-oxa-5-azabicyclo[2.2.1]heptane-5,7-dicarboxylate](/img/structure/B2494198.png)

amino}acetyl)imidazolidin-2-one](/img/structure/B2494199.png)

![2-((9-(4-methoxyphenyl)-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2494201.png)

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2494210.png)

![6-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1H-pyrimidine-2,4-dione](/img/structure/B2494213.png)